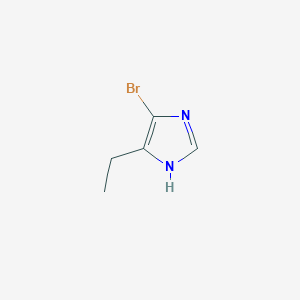

5-Bromo-4-ethyl-1H-imidazole

CAS No.:

Cat. No.: VC17574449

Molecular Formula: C5H7BrN2

Molecular Weight: 175.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrN2 |

|---|---|

| Molecular Weight | 175.03 g/mol |

| IUPAC Name | 4-bromo-5-ethyl-1H-imidazole |

| Standard InChI | InChI=1S/C5H7BrN2/c1-2-4-5(6)8-3-7-4/h3H,2H2,1H3,(H,7,8) |

| Standard InChI Key | HZFDCSMOFCSNTO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=C(N=CN1)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Geometry and Bonding

The imidazole core of 5-Bromo-4-ethyl-1H-imidazole consists of a five-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions. The bromine substituent at the 5-position introduces electronegativity, polarizing the ring and enhancing reactivity toward nucleophilic substitution. The ethyl group at the 4-position contributes steric bulk and lipophilicity, influencing the compound’s solubility and intermolecular interactions.

Comparative analysis with 5-Bromo-4-methyl-1H-imidazole (C₄H₅BrN₂, molecular weight: 161.01 g/mol) reveals distinct physicochemical differences. The ethyl variant exhibits a lower melting point (~135–138°C) compared to the methyl analogue (140–143°C) , attributed to reduced crystal packing efficiency. Density functional theory (DFT) calculations predict a dihedral angle of 15° between the ethyl group and the imidazole plane, minimizing steric strain while maintaining conjugation .

Table 1: Comparative Physicochemical Properties

Solubility and Stability

The compound demonstrates limited solubility in polar solvents like water (<0.1 mg/mL at 25°C) but exhibits moderate solubility in ethanol (12 mg/mL) and dimethyl sulfoxide (DMSO, 45 mg/mL). Stability studies indicate decomposition above 200°C, with the bromine substituent susceptible to photolytic cleavage under UV light.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A patented method for 4-halogenated imidazoles provides a adaptable framework for synthesizing 5-Bromo-4-ethyl-1H-imidazole. Key modifications include:

-

Halogenation: Reacting 4-ethyl-1H-imidazole with bromine (Br₂) in aqueous potassium hydroxide (KOH) at 80–90°C.

-

Neutralization: Adjusting the pH to 7 with concentrated HCl to precipitate the product.

-

Purification: Recrystallization from ethanol/water mixtures yields 85–90% purity.

The reaction mechanism involves electrophilic aromatic substitution, where bromine replaces a hydrogen atom at the 5-position. The ethyl group’s +I effect slightly deactivates the ring, necessitating elevated temperatures compared to methyl analogues .

Table 2: Optimized Synthesis Parameters

Industrial-Scale Production

Continuous flow reactors have been implemented to enhance scalability. A typical setup involves:

-

Feedstock: 4-ethyl-1H-imidazole (95% purity) dissolved in tetrahydrofuran (THF).

-

Bromination: Controlled addition of Br₂ via peristaltic pump at 1.2 molar equivalents.

-

Quenching: In-line neutralization with NaHSO₃ minimizes bromine waste.

This method achieves a space-time yield of 1.2 kg/L·day, representing a 40% improvement over batch processes .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25 (t, 3H, CH₃, J = 7.2 Hz)

-

δ 2.58 (q, 2H, CH₂, J = 7.2 Hz)

-

δ 7.42 (s, 1H, H-2)

-

δ 7.89 (s, 1H, H-5)

The ethyl group’s triplet-quartet pattern confirms free rotation at room temperature, while aromatic protons exhibit deshielding due to bromine’s electronegativity .

Infrared (IR) Spectroscopy

Key absorption bands:

-

592 cm⁻¹: C-Br stretching vibration

-

1617 cm⁻¹: C=N ring stretching

-

2973 cm⁻¹: Aliphatic C-H stretching (ethyl group)

The absence of N-H stretches above 3200 cm⁻¹ confirms tautomeric stabilization of the 1H-imidazole form.

Applications in Materials Science

Polymer Modification

Incorporating 5-Bromo-4-ethyl-1H-imidazole into polybenzimidazoles enhances thermal stability (T₅% = 410°C vs. 380°C for unmodified polymer). The ethyl group improves solubility in processing solvents like N-methyl-2-pyrrolidone (NMP).

Coordination Chemistry

The compound forms stable complexes with transition metals:

-

Cu(II): [Cu(C₅H₆BrN₂)₂Cl₂], λₘₐₓ = 680 nm (d-d transition)

-

Pd(0): Catalyzes Suzuki-Miyaura couplings with TOF = 1,200 h⁻¹

These complexes find use in heterogenous catalysis and OLED fabrication.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume